

# An In-Depth Technical Guide to the Solubility of Quinidine Hydrochloride Monohydrate

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## Compound of Interest

Compound Name: *Quinidine hydrochloride monohydrate*

Cat. No.: *B1663823*

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This technical guide provides a comprehensive overview of the solubility of **quinidine hydrochloride monohydrate**, a critical physicochemical property for researchers, scientists, and professionals in drug development. This document collates available solubility data, details a standard experimental protocol for its determination, and provides visual representations of the experimental workflow and factors influencing solubility.

## Core Data Presentation: Solubility of Quinidine Hydrochloride Monohydrate

The solubility of **quinidine hydrochloride monohydrate** has been determined in various solvents. The following tables summarize the quantitative data available from scientific literature and technical data sheets.

Table 1: Solubility in Common Solvents

Solvent	Solubility (mg/mL)	Molar Solubility (mM)	Temperature (°C)	Source
Dimethyl Sulfoxide (DMSO)	76	200.58	25	<a href="#">[1]</a>
Ethanol	76	200.58	25	<a href="#">[1]</a>
Water	10	26.39	25	<a href="#">[1]</a>
Water	2.5	6.60	Not Specified	<a href="#">[2]</a>

Note: Discrepancies in water solubility values may be attributable to variations in experimental conditions or the hygroscopic nature of the compound.

Table 2: Solubility in Aqueous and Mixed Solvent Systems

Solvent System	Solubility (mg/mL)	Molar Solubility (mM)	pH	Source
Aqueous Buffer	>0.0568	>0.15	7.4	
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5	≥ 6.60	Not Specified	
10% DMSO / 90% (20% SBE- β-CD in Saline)	≥ 2.5	≥ 6.60	Not Specified	
10% DMSO / 90% Corn Oil	≥ 2.5	≥ 6.60	Not Specified	

## Experimental Protocols: Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This method is designed to ensure that the solvent is fully saturated with the compound and that a true equilibrium is reached.

## Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

## Materials and Equipment

- **Quinidine hydrochloride monohydrate** (solid powder)
- Solvent of interest (e.g., deionized water, ethanol, DMSO, buffer solutions)
- Glass vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PVDF or PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- pH meter (for aqueous solutions)

## Detailed Methodology

- Preparation of the Suspension:
  - Add an excess of **quinidine hydrochloride monohydrate** to a pre-weighed glass vial. The excess solid is crucial to ensure that saturation is achieved and maintained.

- Pipette a known volume of the desired solvent into the vial.
- Securely cap the vial to prevent solvent evaporation.
- Equilibration:
  - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
  - Agitate the suspensions at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach a plateau in concentration.
- Phase Separation:
  - After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
  - Carefully withdraw an aliquot of the supernatant using a syringe.
  - Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
- Quantification:
  - Prepare a series of standard solutions of **quinidine hydrochloride monohydrate** of known concentrations in the same solvent.
  - Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.
  - Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.
  - Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
  - Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

- Data Reporting:
  - The solubility is reported as the mean of at least three replicate experiments, typically in mg/mL or mM, along with the standard deviation. The temperature and pH (for aqueous solutions) must also be reported.

## Mandatory Visualizations

## Experimental Workflow for Solubility Determination

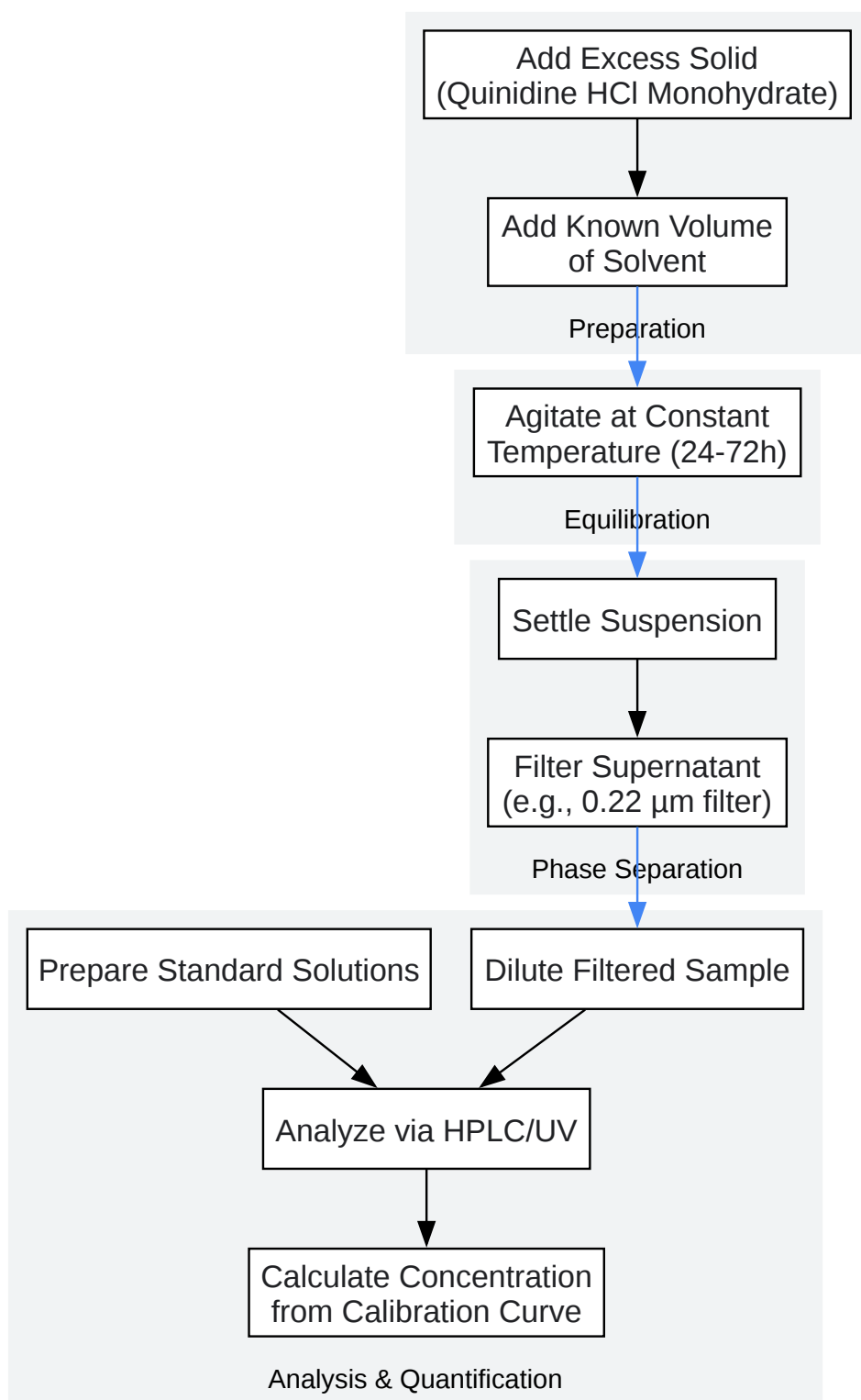
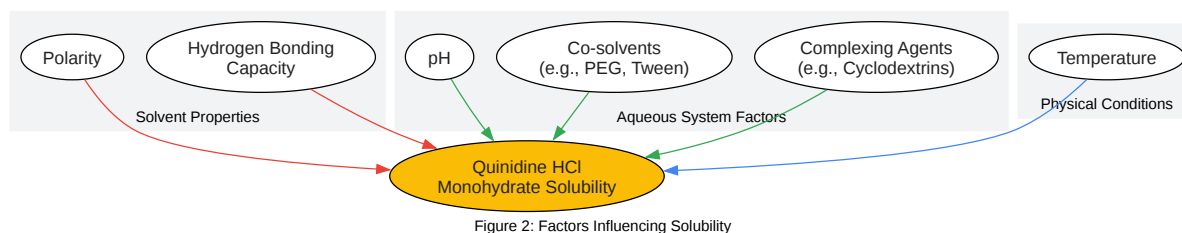


Figure 1: Experimental Workflow for Shake-Flask Solubility Determination



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## References

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